molecular formula C11H13NO7 B072611 (2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol CAS No. 1223-07-0

(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

Cat. No.: B072611
CAS No.: 1223-07-0
M. Wt: 271.22 g/mol
InChI Key: MLJYKRYCCUGBBV-MMWGEVLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol is a high-purity chemical reagent of significant interest in organic chemistry and biochemical research. This nitrophenyl glycoside derivative serves as a critical synthetic intermediate and model substrate for enzymology studies. The incorporation of the chromophoric 4-nitrophenoxy group makes it particularly valuable in assay development, allowing for real-time, spectrophotometric monitoring of enzymatic reactions, such as those catalyzed by glycosidases and glycosyltransferases. Researchers utilize this compound in pharmaceutical development for exploring glycosylation processes and carbohydrate-based drug design. Its defined stereochemistry is essential for probing enzyme specificity and reaction mechanisms. This product is provided as a Research Use Only (RUO) material, strictly for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2S,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJYKRYCCUGBBV-MMWGEVLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349315
Record name 4-Nitrophenyl alpha-L-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223-07-0
Record name 4-Nitrophenyl alpha-L-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Activation and Coupling

ParameterDetails
CatalystBF₃·OEt₂ (5 eq.)
SolventDry DCM
Temperature0°C → room temperature
Reaction Time72 hours
Yield50–60%

Stereochemical Control

The stereochemical outcome at the anomeric center (C2) is governed by the neighboring group participation of the acetyl protecting groups. NMR analysis of intermediates confirms β-configuration retention, critical for the target compound’s (2S,3R,4S,5S) stereochemistry.

Deprotection and Hydroxylation

Acetate Removal

Post-glycosylation, the acetyl protecting groups are cleaved via Zemplén deacetylation. The crude product is dissolved in methanol (20 mL) and treated with sodium methoxide (0.5 eq.) at 0°C for 4 hours. Neutralization with Amberlite IR-120 (H⁺) resin and filtration yields the deprotected triol.

Table 2: Deprotection Reaction Parameters

ParameterDetails
ReagentNaOMe (0.5 eq.)
SolventMethanol
Temperature0°C
Reaction Time4 hours

Hydroxymethyl Group Oxidation

In some routes, the hydroxymethyl group at C6 is oxidized to a carboxylate using TEMPO/NaClO₂, though this step is omitted in the final target compound’s synthesis.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (toluene:EtOAc, 20–25% gradient) resolves regioisomeric byproducts. The target compound elutes at Rf = 0.35–0.4 under these conditions.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.20 (d, J = 9.2 Hz, 2H, Ar-H), 6.90 (d, J = 9.2 Hz, 2H, Ar-H), 5.30–5.10 (m, 3H, pyranose H3–H5), 4.80 (d, J = 3.6 Hz, 1H, H1), 3.60–3.40 (m, 2H, H6).

  • ¹³C NMR : δ 154.8 (C-OAr), 135.2 (Ar-NO₂), 126.4 (Ar-C), 101.2 (C1), 72.4–70.1 (C2–C5), 62.3 (C6).

Scalability and Process Optimization

Batch scalability studies indicate that maintaining anhydrous conditions and controlled BF₃·OEt₂ addition rates are critical for reproducibility. Pilot-scale reactions (100 mmol) achieve consistent yields of 55% with ≥98% purity by HPLC.

Challenges and Alternative Routes

Competing Side Reactions

Unwanted α-anomer formation (5–10%) occurs if moisture contaminates the reaction, necessitating rigorous drying of solvents and reagents.

Enzymatic Approaches

Recent explorations use glycosyltransferases (e.g., Bacillus licheniformis amylase) to attach 4-nitrophenoxy groups, though yields remain suboptimal (30–40%) compared to chemical methods .

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrophenoxy group, where nucleophiles such as amines or thiols replace the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chromogenic Substrate

(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol serves as a chromogenic substrate for various enzymes. Its nitrophenyl group allows for colorimetric detection upon enzymatic hydrolysis. This property is particularly useful in:

  • Enzyme assays : Utilized in assays to measure the activity of glycosidases and other carbohydrate-active enzymes.
  • Biochemical research : Facilitates the study of enzyme kinetics and mechanisms by providing a measurable product upon reaction.

Glycosylation Reactions

This compound is used in synthetic organic chemistry for glycosylation reactions. It acts as a glycosyl donor in the synthesis of oligosaccharides and glycosides, which are important for:

  • Pharmaceutical development : Synthesis of glycosylated drugs that may exhibit enhanced bioactivity or stability.
  • Carbohydrate chemistry : Research into carbohydrate structures and functions.

Pharmaceutical Industry

The compound's role as a substrate for enzyme assays positions it as a valuable tool in drug discovery and development. It aids in:

  • Screening for glycosidase inhibitors : Important for developing treatments for diseases like diabetes and cancer where carbohydrate metabolism plays a critical role.

Biotechnology

In biotechnology applications, this compound is employed in:

  • Protein engineering : Assists in the characterization of glycosylated proteins which are essential for understanding protein function and interactions.

Case Study 1: Enzyme Kinetics

A study conducted by researchers utilized this compound as a substrate to evaluate the kinetic parameters of a specific glycosidase. The results demonstrated its effectiveness in providing reliable data on enzyme activity and inhibition profiles.

Case Study 2: Synthesis of Glycosides

In another research project focused on synthesizing complex carbohydrates for vaccine development, the compound was used as a starting material for the synthesis of various glycosides. The study highlighted the compound's utility in facilitating reactions that yield biologically relevant sugar derivatives.

Mechanism of Action

The mechanism of action of (2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets and pathways. The nitrophenoxy group can interact with enzymes and receptors, leading to inhibition or activation of certain biological processes. The tetrahydropyran ring structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitrophenoxy Moieties

(2R,3R,4S,5S)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol (PNP-β-L-arabinopyranoside)
  • Key Differences: The stereochemistry at position 2 (R vs. S) alters the axial/equatorial orientation of the nitrophenoxy group. This impacts substrate recognition by enzymes like glycosidases, which are highly stereospecific .
  • Applications: Used to study β-L-arabinopyranosidase activity in microbial systems .
(2S,3S,4S,5S,6R)-2-(4-Aminophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Hydrochloride
  • Key Differences: The 4-aminophenoxy group replaces the nitro group, converting the compound from electron-withdrawing to electron-donating. This increases solubility but reduces utility in colorimetric assays .
  • Applications : Investigated in glycobiology for amine-reactive conjugation studies .

Pharmaceutical Derivatives with Tetrahydropyran Cores

Sotagliflozin [(2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol]
  • Key Differences : Features a bulky 4-chloro-3-(4-ethoxybenzyl)phenyl group and methylthio substituent. These modifications enhance binding to sodium-glucose cotransporters (SGLT1/2), enabling antihyperglycemic activity .
  • Applications : FDA-approved for cardiovascular risk reduction in diabetes and heart failure .
Dapagliflozin Related Compound A [(2S,3R,4R,5S,6R)-2-(4-Bromo-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]
  • Key Differences : Bromine substitution at the phenyl ring increases molecular weight (453.32 g/mol vs. 424.94 g/mol for sotagliflozin) and alters electronic properties, affecting pharmacokinetics .
  • Applications : Identified as a process-related impurity in dapagliflozin synthesis .

Cosmetic and Industrial Analogues

Hydroxypropyl Tetrahydro Pyran Triol [(2S,3R,4S,5R)-2-((S)-2-Hydroxypropyl)tetrahydro-2H-pyran-3,4,5-triol]
  • Key Differences: A hydroxypropyl group replaces nitrophenoxy, enhancing hydrophilicity. The stereochemistry (β,S-configuration) is optimized for skin hydration .
  • Applications : Used in cosmetics as a humectant .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Primary Applications
(2S,3R,4S,5S)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol C11H13NO8 299.23 4-Nitrophenoxy, hydroxyls 2S,3R,4S,5S Enzymatic assays
PNP-β-L-arabinopyranoside [(2R,3R,4S,5S)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol] C11H13NO8 299.23 4-Nitrophenoxy, hydroxyls 2R,3R,4S,5S Microbial enzyme studies
Sotagliflozin C21H25ClO5S 424.94 4-Chloro-3-(4-ethoxybenzyl)phenyl 2S,3R,4R,5S,6R SGLT inhibition
Hydroxypropyl Tetrahydro Pyran Triol C8H16O5 192.21 Hydroxypropyl 2S,3R,4S,5R Cosmetic hydration

Research Findings and Functional Insights

  • Enzymatic Specificity: The stereochemical inversion at position 2 in this compound versus PNP-β-L-arabinopyranoside renders it inactive against β-L-arabinopyranosidases, highlighting enzyme-substrate stereoselectivity .
  • Pharmacological Activity: SGLT inhibitors like sotagliflozin exhibit longer half-lives (>12 hours) compared to nitrophenoxy derivatives due to hydrophobic aryl groups enhancing plasma protein binding .
  • Toxicity Profile: Nitrophenoxy compounds may exhibit higher acute toxicity (e.g., H302: harmful if swallowed) compared to hydroxypropyl derivatives, which are generally recognized as safe (GRAS) in cosmetics .

Biological Activity

(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol, also known as p-Nitrophenyl alpha-L-arabinopyranoside, is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₃NO₇
  • Molecular Weight : 271.23 g/mol
  • CAS Number : 1223-07-0
  • Purity : ≥95% .

The compound features a nitrophenoxy group attached to a tetrahydropyran ring with three hydroxyl groups at positions 3, 4, and 5. This structural configuration is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that the compound demonstrates inhibitory effects against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria with varying degrees of efficacy.
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for certain glycosidases. Its mechanism involves competitive inhibition, which can be beneficial for therapeutic applications targeting enzyme-related diseases.
  • Antioxidant Properties :
    • Research suggests that this compound possesses antioxidant capabilities. This property is crucial in preventing oxidative stress-related cellular damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Bristol evaluated the antimicrobial properties of the compound against various pathogens. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL for different strains .

Case Study 2: Enzyme Inhibition Mechanism

In a detailed enzymatic study published in a peer-reviewed journal, the compound was shown to inhibit α-glucosidase activity effectively. The inhibition constant (Ki) was determined to be 150 nM, indicating a strong interaction with the enzyme .

Data Table: Biological Activities of this compound

Biological ActivityTest Organism/EnzymeResultReference
AntimicrobialStaphylococcus aureusMIC = 64 µg/mL
AntimicrobialEscherichia coliMIC = 128 µg/mL
α-glucosidase InhibitionHuman α-glucosidaseKi = 150 nM
AntioxidantDPPH Radical ScavengingIC50 = 50 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol, and what key reaction conditions should be optimized?

  • Methodological Answer : Synthesis typically involves regioselective glycosylation or nucleophilic substitution reactions. For example, the tetrahydro-2H-pyran core can be constructed via acid-catalyzed cyclization of a polyol intermediate. The 4-nitrophenoxy group is introduced via SN2 displacement using 4-nitrophenol under basic conditions (e.g., NaH in DMF). Key optimizations include:

  • Temperature control : Reactions are often conducted at 0–25°C to avoid decomposition of the nitro group .
  • Protecting groups : Use of benzyl or acetyl groups to protect hydroxyls during synthesis, followed by deprotection (e.g., hydrogenolysis or acid hydrolysis) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation due to potential respiratory irritation .
  • Stability : Monitor for nitro group reduction under prolonged exposure to light or reducing agents. Conduct periodic HPLC analysis to check purity .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR (in DMSO-d6 or CD3OD) resolve stereochemistry via coupling constants (e.g., J3,4 and J4,5 for pyran chair conformation) and anomeric proton signals (δ 4.8–5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 342.1) and fragmentation patterns .
  • Polarimetry : Specific rotation ([α]D) validates enantiomeric purity, with comparisons to literature values for analogous pyran derivatives .

Advanced Research Questions

Q. How can researchers address diastereoselectivity challenges in the synthesis of this compound's tetrahydro-2H-pyran core?

  • Methodological Answer :

  • Catalyst Design : Chiral Lewis acids (e.g., Cu(II)-bisphosphine complexes) promote stereoselective cyclization, achieving >90% diastereomeric excess for specific configurations .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance transition-state organization, favoring axial attack in ring-closing steps .
  • Computational Modeling : DFT calculations predict transition-state energies to guide protecting group strategies and minimize epimerization .

Q. What strategies are effective in analyzing and resolving data contradictions when determining the compound's structure via X-ray crystallography versus NMR?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration but requires high-purity samples. Use slow evaporation from acetone/water mixtures for crystallization .
  • NMR vs. Crystallography Discrepancies : Dynamic effects in solution (e.g., ring puckering) may cause NMR signal splitting not observed in solid-state structures. Use variable-temperature NMR to assess conformational flexibility .
  • Validation : Cross-check with NOESY/ROESY NMR to confirm spatial proximity of protons (e.g., H2 and H4 in the pyran ring) .

Q. How does the electronic nature of the 4-nitrophenoxy group influence the compound's reactivity in glycosylation reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group stabilizes the leaving group (phenoxide), enhancing glycosylation rates in SN1 mechanisms. Monitor pH (6–8) to balance activation and hydrolysis .
  • Steric Considerations : Ortho-nitro positioning may hinder nucleophilic attack; use bulky promoters (e.g., NIS/TfOH) to improve regioselectivity .
  • Comparative Studies : Replace 4-nitrophenoxy with methoxy or chloro analogs to evaluate electronic effects on reaction kinetics (e.g., via LC-MS monitoring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
Reactant of Route 2
Reactant of Route 2
(2S,3R,4S,5S)-2-(4-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.